

Technical Guide to Lansoprazole Sulfone-d4: Commercial Availability, Purity, and Analytical Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lansoprazole Sulfone-d4*

Cat. No.: *B602663*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lansoprazole Sulfone-d4**, a deuterated analog of a primary Lansoprazole metabolite. This document outlines its commercial availability, typical purity specifications, and detailed analytical methodologies for its characterization. The information herein is intended to support researchers and professionals in drug development and metabolic studies.

Introduction

Lansoprazole, a proton pump inhibitor, is extensively metabolized in the body, with one of the key metabolites being Lansoprazole Sulfone. The deuterated version, **Lansoprazole Sulfone-d4**, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays. Its structural similarity and distinct mass shift make it an ideal tool for such applications.

Commercial Availability and Purity

Lansoprazole Sulfone-d4 is commercially available from several specialized chemical suppliers. The purity of these standards is critical for accurate quantitative analysis. The table below summarizes the availability and typical purity specifications from various vendors.

Supplier	Catalog Number	Purity Specification	Analytical Method
Clearsynth	CS-F-00052	Information available upon request; used as an analytical standard. [1]	HPLC
ESS Chem Co.	ESS0260	≥98% (Chemical Purity), 99% (Isotopic Purity)	HPLC, Atom D%
MedChemExpress	HY-113191S	99.88%	LC/MS
Santa Cruz Biotechnology	sc-219519	Information available upon request	
Pharmaffiliates	PA STI 088858	Information available upon request	
CymitQuimica	TR-L175027	Information available upon request	
LGC Standards	TRC-L175027	Information available upon request	
ARTIS STANDARDS	AA0264	Information available upon request	

Note: Purity specifications and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).

Synthesis and Purification

While a detailed, publicly available synthesis protocol specifically for **Lansoprazole Sulfone-d4** is limited, the general synthetic pathway involves the oxidation of its corresponding deuterated sulfide precursor, Lansoprazole Sulfide-d4.

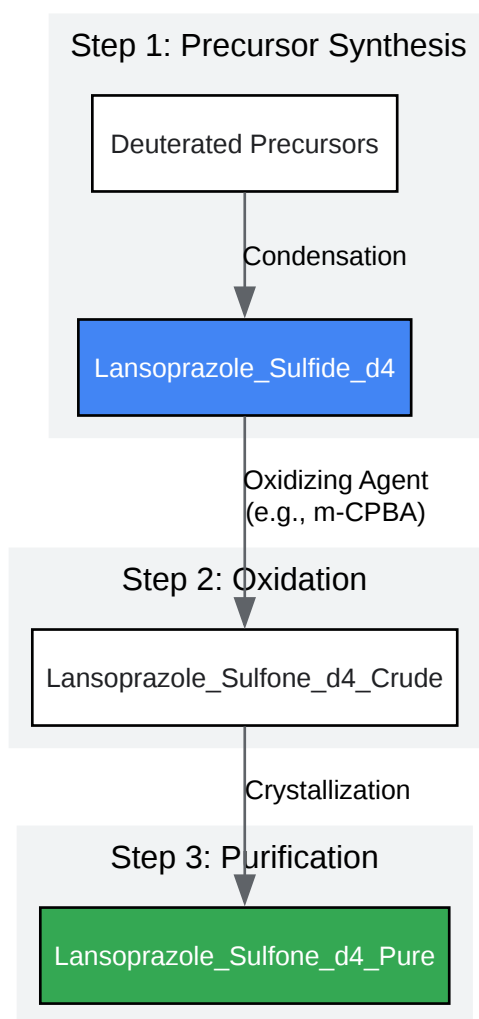
General Synthesis Pathway

The synthesis can be conceptualized as a two-step process:

- Synthesis of Lansoprazole Sulfide-d4: This precursor is synthesized from deuterated starting materials.
- Oxidation to **Lansoprazole Sulfone-d4**: The sulfide is then oxidized to the sulfone.

The following diagram illustrates the general synthetic workflow.

General Synthesis Workflow for Lansoprazole Sulfone-d4



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Caption: General Synthesis Workflow for **Lansoprazole Sulfone-d4**.

Representative Experimental Protocol for Oxidation

The following is a representative protocol for the oxidation of a Lansoprazole sulfide analog to its sulfone, which can be adapted for the deuterated compound.

- **Dissolution:** Dissolve Lansoprazole Sulfide-d4 in a suitable organic solvent such as dichloromethane or chloroform.
- **Cooling:** Cool the solution to 0-5 °C in an ice bath.
- **Oxidation:** Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), in the same solvent. The over-oxidation to the sulfone is a known challenge in the synthesis of related compounds, and careful control of stoichiometry and temperature is crucial.[\[2\]](#)
- **Quenching:** After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate.
- **Work-up:** Separate the organic layer, wash with an aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure **Lansoprazole Sulfone-d4**.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of **Lansoprazole Sulfone-d4**.

High-Performance Liquid Chromatography (HPLC)

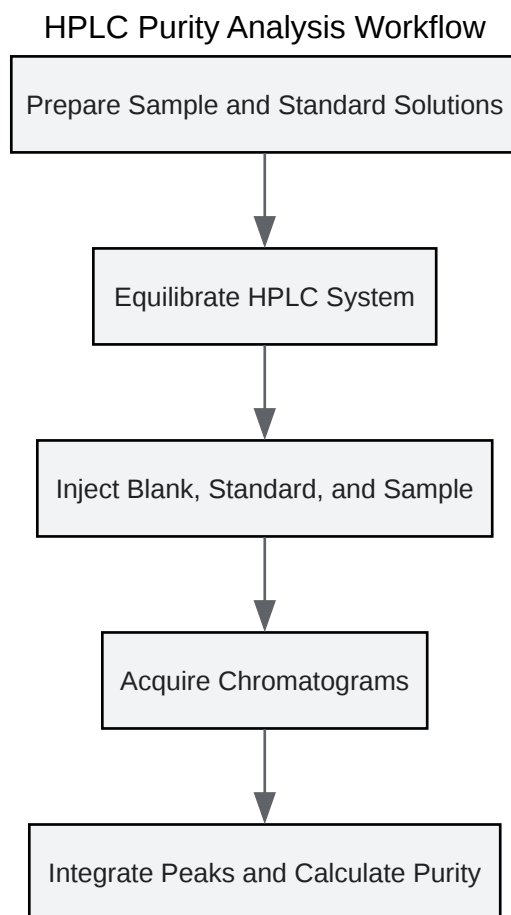
HPLC is the primary technique for assessing the chemical purity of **Lansoprazole Sulfone-d4**. A validated, stability-indicating HPLC method is crucial for separating the analyte from any process-related impurities or degradation products.

Typical HPLC Method Parameters:

Parameter	Value
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase A	0.01 M Phosphate Buffer (pH adjusted to 7.0)
Mobile Phase B	Acetonitrile/Methanol (50:50, v/v)
Gradient	A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is typically employed to ensure the separation of all impurities.
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	285 nm
Injection Volume	10 μ L

Note: This is a representative method. Specific parameters may need to be optimized.

Workflow for HPLC Purity Analysis:



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Caption: HPLC Purity Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Lansoprazole Sulfone-d4** and for confirming the position of the deuterium labels. Both ^1H and ^{13}C NMR are typically employed. For deuterated compounds, the absence of signals at specific positions in the ^1H NMR spectrum, compared to the non-deuterated analog, confirms successful labeling.

Expected ^1H NMR Spectral Features:

- Aromatic Protons: Signals corresponding to the benzimidazole and pyridine ring protons.
- Methylene Protons: A singlet for the -CH₂- group connecting the pyridine and sulfonyl moieties.
- Trifluoroethoxy Protons: A quartet for the -OCH₂- group.
- Methyl Protons: A singlet for the -CH₃ group on the pyridine ring.
- Deuterated Positions: The absence of signals corresponding to the deuterated positions on the benzimidazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Lansoprazole Sulfone-d4** and to assess its isotopic purity. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Expected Mass Spectral Data:

- Molecular Formula: C₁₆H₁₀D₄F₃N₃O₃S
- Molecular Weight: Approximately 389.39 g/mol
- Expected [M+H]⁺ ion: ~390.09 m/z

Fragmentation patterns observed in MS/MS experiments can further confirm the structure of the molecule.

Conclusion

Lansoprazole Sulfone-d4 is a commercially available, high-purity stable isotope-labeled standard essential for accurate bioanalytical studies of Lansoprazole. This guide provides a comprehensive overview of its availability, synthesis, and the analytical methodologies required for its characterization. Researchers and drug development professionals should always refer to the supplier's Certificate of Analysis for lot-specific purity and characterization data. The provided experimental protocols and workflows serve as a guide for in-house analysis and method development.

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References

- 1. clearsynth.com [clearsynth.com]
- 2. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]
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